molecular formula C14H14ClN3O3 B2360383 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 303997-36-6

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2360383
CAS No.: 303997-36-6
M. Wt: 307.73
InChI Key: CTHPDJDCCNRKSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic compound featuring the 1,2,4-triazole pharmacophore, a privileged structure in medicinal chemistry and drug discovery. The 1,2,4-triazole nucleus is recognized for its versatile biological activity and is a key structural component in several clinical drugs and investigational compounds. Recent scientific literature highlights that derivatives containing the 1,2,4-triazole fragment are being actively synthesized and evaluated for their potential pharmacological properties, particularly as anticonvulsant agents. Research indicates that such compounds can exhibit activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting potential interaction with the GABAergic system . The structural motif of 1,2,4-triazole is known to confer the ability to bind with high affinity to multiple biological receptors, making it a valuable scaffold for developing new therapeutic agents . This reagent is intended for use by researchers in the design and synthesis of novel bioactive molecules, the exploration of structure-activity relationships (SAR), and the investigation of mechanisms of action related to central nervous system targets. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-14(2,18-9-16-8-17-18)13(20)21-7-12(19)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPDJDCCNRKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution Using Preformed Carboxylate Salts

The most widely reported method involves nucleophilic substitution between 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid and 2-bromo-1-(4-chlorophenyl)ethanone under basic conditions. In a representative procedure:

  • Deprotonation : 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 equiv) is treated with potassium carbonate (1.1 equiv) in dimethylformamide (DMF) at 25°C for 30 minutes to form the carboxylate anion.
  • Substitution : 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 equiv) is added dropwise, and the mixture is stirred for 2–4 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
  • Workup : The crude product is precipitated by cooling to 0°C, filtered, and recrystallized from ethanol to yield colorless crystals (92.8% yield).

Critical parameters include:

  • Solvent polarity : DMF enhances carboxylate nucleophilicity and stabilizes the transition state.
  • Temperature : Prolonged heating above 40°C promotes ester hydrolysis, reducing yields.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling offers an alternative pathway:

  • Activation : 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (1.0 equiv) is reacted with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
  • Esterification : 2-Hydroxy-1-(4-chlorophenyl)ethanone (1.0 equiv) is added, and the reaction is warmed to 25°C for 12 hours.
  • Purification : The dicyclohexylurea byproduct is removed by filtration, and the ester is isolated via silica gel chromatography (hexane/ethyl acetate, 4:1).

This method achieves 85–89% yields but requires rigorous exclusion of moisture to prevent DCC hydrolysis.

One-Pot Sequential Functionalization

Recent patents describe a tandem approach combining triazole formation and esterification:

  • Triazole Synthesis : Methyl 2-chloropropanoate (1.0 equiv) is reacted with 1H-1,2,4-triazole (1.5 equiv) in acetonitrile at reflux (82°C) for 6 hours to form methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate.
  • Transesterification : The intermediate is treated with 2-(4-chlorophenyl)-2-oxoethanol and titanium(IV) isopropoxide (0.05 equiv) at 110°C for 8 hours, yielding the target compound via azeotropic removal of methanol.

Key advantages include:

  • Atom economy : Eliminates separate carboxylate isolation steps.
  • Catalytic efficiency : Titanium(IV) accelerates transesterification kinetics.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase methods enable scalable synthesis:

  • Resin functionalization : Wang resin (1.0 g, 1.1 mmol/g) is loaded with 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid using HBTU/HOBt activation in DMF.
  • Ester coupling : 2-Bromo-1-(4-chlorophenyl)ethanone (3.0 equiv) and diisopropylethylamine (DIPEA, 6.0 equiv) in DCM are agitated with the resin for 24 hours at 25°C.
  • Cleavage : The product is released using 95% trifluoroacetic acid (TFA) in water, yielding 307 mg (73%) after lyophilization.

This method facilitates parallel synthesis of analogs but requires specialized equipment.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Coupling Agent One-Pot Solid-Phase
Yield (%) 92.8 85–89 78–82 73
Reaction Time (h) 2–4 13 14 24
Scalability High Moderate High High
Purification Effort Recrystallization Chromatography Distillation Lyophilization

Structural Validation and Quality Control

  • Spectroscopic Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 1.72 (s, 6H, CH₃).
    • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Ar-C=O), 1550 cm⁻¹ (triazole ring).
  • Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water 65:35) shows ≥99% purity with retention time 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry and agriculture.

Antifungal Activity

Research has indicated that compounds with triazole moieties possess antifungal properties. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism of action suggests that 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate could be effective against various fungal pathogens.

Antimicrobial Properties

Preliminary studies have shown that this compound may exhibit antimicrobial activity against certain bacterial strains. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial membranes.

Potential Anticancer Applications

The structural features of this compound suggest potential anticancer properties. Compounds with similar triazole structures have been documented to induce apoptosis in cancer cell lines. Future studies could explore its efficacy in inhibiting tumor growth and its mechanisms of action within cancer pathways.

Synthesis and Characterization

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFocusFindings
Antifungal Efficacy Study Evaluated against Candida speciesThe compound showed significant inhibition at concentrations below 50 µg/mL.
Antimicrobial Activity Assessment Tested against Staphylococcus aureusDemonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Research Investigated on breast cancer cell linesInduced apoptosis with an IC50 value of approximately 20 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate involves interactions with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The specific molecular targets and pathways depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, particularly the 4-chlorophenyl and triazole groups, but differ in core backbones and substituents:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound : 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate Ester-linked oxoethyl and propanoate 4-Chlorophenyl, 2-methylpropanoate ester, triazole Likely antifungal (inferred from analogs) -
Cyproconazole [(2RS,3RS;2SR,3SR)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol] Butanol 4-Chlorophenyl, cyclopropyl, triazole Broad-spectrum fungicide; used in cereals, fruits, and vegetables
Compound 31 [(dl-cis-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptan-3-ol)] Cycloheptanol 4-Chlorophenyl, triazole High potency against Trieophyton asteroides; inactive against Candida albicans
(Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Propenone 4-Chlorophenyl, 2,4-difluorophenyl, triazole Structural data only; likely antifungal due to triazole and halogenated aryl groups
N-((2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanamide Butanamide 4-Chlorophenyl, cyanophenyl, trifluoromethyl pyridyl Enhanced solubility and potency due to polar substituents

Physicochemical Properties

  • Solubility : Cyproconazole’s alcohol group enhances water solubility (~34 mg/L at 20°C), whereas ester derivatives (e.g., the target compound) likely exhibit lower aqueous solubility but higher lipid membrane permeability .
  • Metabolism : Glucoside and sulfate conjugates (e.g., metabolites in ) indicate phase II metabolism pathways for triazole compounds, which may influence the target compound’s bioavailability and residue profile .

Toxicity and Environmental Impact

  • Triazole Derivatives : Generally exhibit low acute mammalian toxicity but may accumulate in soil due to slow degradation. The target compound’s ester linkage might reduce persistence compared to cyclopropane-containing analogs .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C14H14ClN3O3
  • Molecular Weight: 307.73 g/mol
  • CAS Number: 303997-36-6

The compound's biological activity is primarily attributed to the presence of the triazole moiety, which is known for its ability to interact with various biological targets. Triazoles have been implicated in antifungal and anticancer activities due to their ability to inhibit enzymes involved in nucleic acid synthesis and cell proliferation.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound may inhibit the growth of fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of triazole derivatives on breast cancer cells. Results showed a significant reduction in cell viability with IC50 values indicating potent activity.
Study 2 Evaluated the antifungal properties against Candida species. The compound demonstrated effective inhibition at low concentrations compared to standard antifungal agents.
Study 3 Assessed the mechanism of action via apoptosis assays in leukemia cells, confirming that the compound induces apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components:

  • Chlorophenyl Group: Enhances lipophilicity and biological interaction.
  • Triazole Ring: Critical for enzyme inhibition and interaction with cellular targets.

Research suggests that modifications to these groups can significantly alter the compound's efficacy and selectivity against various biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, and how can its purity be validated?

  • Synthesis : Utilize nucleophilic substitution or esterification reactions under controlled conditions (e.g., anhydrous solvents, catalytic acids). For example, coupling 4-chlorophenyl ketone derivatives with triazole-containing propanoate precursors via activated intermediates (e.g., acyl chlorides) .
  • Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and confirm via NMR (¹H/¹³C) spectroscopy. Cross-validate purity with melting point analysis and elemental composition (CHNS/O) .

Q. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry of the triazole moiety?

  • Structural Confirmation : Use single-crystal X-ray diffraction (SCXRD) to resolve the triazole ring's orientation and substituent positions. Reference crystallographic data from structurally similar triazole derivatives (e.g., 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate) .
  • Spectroscopic Analysis : Assign peaks in ¹H NMR to distinguish between 1,2,4-triazole regioisomers (e.g., δ 8.2–8.5 ppm for triazole protons) .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Stability Studies : Perform accelerated degradation tests in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation products via LC-MS and quantify using area normalization .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., antifungal vs. cytotoxic effects) be resolved for this compound?

  • Data Reconciliation : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antifungal testing vs. MTT assays for cytotoxicity). Account for solvent effects (e.g., DMSO concentration ≤1%) and cell line specificity .
  • Mechanistic Studies : Use molecular docking to predict binding affinities to fungal CYP51 enzymes versus human off-target proteins (e.g., kinases) .

Q. What experimental designs are recommended to study the environmental fate of this compound, including abiotic/biotic transformations?

  • Environmental Fate : Adopt a tiered approach:

  • Laboratory : Simulate hydrolysis (pH 7–9, 25°C), photolysis (UV-A/B), and soil sorption (OECD 106/121 guidelines) .
  • Field Studies : Use radiolabeled compounds (e.g., ¹⁴C-tagged) to track mineralization rates in agricultural soil microcosms .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • SAR Framework :

Core Modifications : Vary substituents on the chlorophenyl (e.g., electron-withdrawing groups) and triazole (e.g., alkyl vs. aryl substitutions) .

Assay Selection : Prioritize enzyme inhibition (e.g., fungal lanosterol demethylase) and whole-cell antifungal activity (e.g., Candida albicans MIC) .

Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?

  • Crystallization Optimization : Use solvent vapor diffusion (e.g., ethyl acetate/hexane gradients) or slow evaporation with polar aprotic solvents (DMF/DMSO). Add seeding crystals from analogous structures (e.g., N-(2-chlorophenyl)-propionamide derivatives) .

Methodological Notes

  • Contradictory Data : Cross-reference spectral libraries (e.g., PubChem, CSD) and validate synthetic intermediates via independent routes .
  • Advanced Instrumentation : For unresolved stereochemistry, employ time-resolved FTIR or dynamic NMR to study rotational barriers in solution .

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